molecular formula C20H17F3N6O B2777106 6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline CAS No. 2415522-75-5

6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline

Cat. No.: B2777106
CAS No.: 2415522-75-5
M. Wt: 414.392
InChI Key: FUHRUNPPISYOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core, a pyrimidine ring with a trifluoromethyl group, and an octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and quinoxaline moieties.

    Reduction: Reduction reactions can be performed on the pyrimidine ring and the quinoxaline core.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include quinoxaline N-oxides and pyrrole N-oxides.

    Reduction: Reduced forms of the pyrimidine and quinoxaline rings.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline is unique due to its combination of a quinoxaline core with a trifluoromethylated pyrimidine ring and an octahydropyrrolo[3,4-c]pyrrole moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

quinoxalin-6-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N6O/c21-20(22,23)17-3-4-26-19(27-17)29-10-13-8-28(9-14(13)11-29)18(30)12-1-2-15-16(7-12)25-6-5-24-15/h1-7,13-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRUNPPISYOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC(=N3)C(F)(F)F)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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